molecular formula C9H7N3O2 B11809187 4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11809187
M. Wt: 189.17 g/mol
InChI Key: QVGBQCCKFMUDOF-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyrimidine derivatives with pyrrole derivatives. One common method includes the reaction of 5-bromopyrimidine with pyrrole-2-carboxylic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as cesium carbonate and a palladium catalyst like Pd(PPh3)4 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with DNA synthesis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: This compound shares a similar structure and is known for its anticancer and antiviral activities.

    Pyrido[2,3-d]pyrimidine: Another related compound with significant biological activities, including kinase inhibition.

Uniqueness

4-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-1-6(4-12-8)7-2-10-5-11-3-7/h1-5,12H,(H,13,14)

InChI Key

QVGBQCCKFMUDOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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